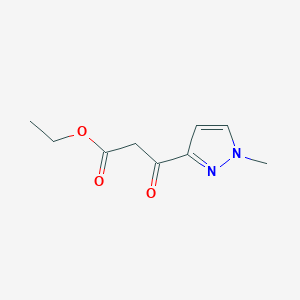

ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-8(12)7-4-5-11(2)10-7/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHMSFPCQOVCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958132-55-3 | |

| Record name | ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate

This guide outlines the solubility characteristics, thermodynamic behavior, and experimental determination protocols for Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (CAS: 958132-55-3).

Executive Summary & Chemical Identity

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is a bifunctional heterocyclic building block used primarily in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors. Structurally, it consists of a 1-methylpyrazole ring attached to a

Its solubility behavior is governed by two competing factors:

-

The Polar Pyrazole Core: Increases affinity for polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols).

-

The

-Keto Ester Moiety: Introduces keto-enol tautomerism, significantly affecting solubility stability and pH sensitivity.

| Property | Value / Description |

| CAS Number | 958132-55-3 |

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol |

| LogP (Predicted) | ~0.6 (Moderate Lipophilicity) |

| pKa ( | ~11.0 (Weakly acidic due to 1,3-dicarbonyl system) |

| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |

Solubility Profile by Solvent Class

The following data categorizes the compound's solubility based on dielectric constant and functional group interaction.

Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Solvation |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Excellent | Dipole-dipole interactions; disruption of intermolecular H-bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | Hydrogen bonding with the pyrazole nitrogen and ester carbonyls. Note: Risk of transesterification in MeOH. |

| Moderately Polar | Ethyl Acetate (EtOAc), DCM, THF | Good | Van der Waals forces and dipole interactions. Primary solvents for extraction. |

| Non-Polar | n-Heptane, Hexane, Toluene | Poor | Lack of polar interaction sites. Used as anti-solvents for crystallization. |

| Aqueous | Water ( | Very Poor | Hydrophobic effect dominates. |

| Aqueous (Basic) | Water ( | Soluble (Decomposes) | Deprotonation forms the enolate anion, increasing solubility but risking hydrolysis. |

Thermodynamic Behavior & Tautomerism

In solution, this compound exists in equilibrium between the keto and enol forms.

-

Polar Solvents (DMSO, MeOH): Stabilize the keto form.

-

Non-Polar Solvents (Toluene,

): Stabilize the enol form (via intramolecular H-bonding).

Critical Insight: When developing crystallization processes, shifting the solvent polarity can shift the tautomeric ratio, potentially affecting the nucleation rate and polymorph selection.

Experimental Protocol: Solubility Determination

To generate precise solubility data (mole fraction

Workflow Diagram

Figure 1: Dynamic solubility determination workflow using laser transmissivity to detect phase changes.

Step-by-Step Methodology

-

Preparation: Calibrate the temperature probe (

). Prepare solvent mixtures (mass fraction -

Loading: Place a known mass of solute and solvent into a jacketed glass vessel.

-

Equilibration: Stir at 200 rpm. Ensure the solid is fully suspended (slurry).

-

Heating Ramp: Increase temperature at a rate of 0.1 K/min .

-

Detection: Monitor laser transmission (

). The temperature at which transmission reaches 100% (solution becomes clear) is -

Validation: Cool the solution to detect the metastable zone width (MSZW) and ensure no degradation occurred (verify by HPLC).

Thermodynamic Modeling

For process optimization, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of pyrazole esters.

The Modified Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Interpretation of Parameters:

-

Parameter B: Related to the enthalpy of solution. A negative B value indicates an endothermic process (solubility increases with T).

-

Parameter C: Accounts for the temperature dependence of the heat capacity.

Alternative: The van't Hoff Equation

For a narrower temperature range (e.g., 280K–310K), use the simplified linear model:

-

Use this to calculate the Enthalpy (

) and Entropy ( -

Expectation: Dissolution is likely endothermic (

) and entropy-driven (

Applications in Synthesis & Purification[2][3]

Solvent Selection for Reaction (Claisen Condensation)

-

Recommended: Toluene or DME (Dimethoxyethane) .

-

Reasoning: These solvents support the high temperatures required for condensation without participating in transesterification (unlike EtOH).

-

-

Avoid: Water and primary amines (nucleophilic attack on the ester).

Crystallization Strategy

To purify the compound from crude reaction mixtures:

-

Solvent System: Ethyl Acetate / n-Heptane .

-

Protocol:

-

Dissolve crude oil in minimal hot Ethyl Acetate (50°C).

-

Slowly add n-Heptane (anti-solvent) until slight turbidity persists.

-

Cool slowly to 0°C.

-

Why? This system leverages the high solubility in EtOAc and near-zero solubility in Heptane, providing high recovery yields.

-

Impurity Rejection

-

Water Wash: The compound is lipophilic enough (LogP ~0.6) that aqueous washes effectively remove inorganic salts (NaCl, NaOAc) and polar byproducts (hydrazine residues) without significant yield loss.

References

-

PubChem. (2025).[1] Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (Compound). National Library of Medicine. Link

-

NIST. (2017). Thermodynamic Models for Solubility Correlation of Organic Compounds. Journal of Chemical & Engineering Data. Link

-

BenchChem. (2025).[2] Protocols for the Synthesis of Pyrazole Derivatives via Claisen Condensation. Link

-

Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 85, 179.[3] Link

-

MDPI. (2021). Solubility Parameters and Thermodynamic Behavior of Pyrazole Derivatives. Molecules. Link

Sources

difference between 1-methyl and 2-methyl pyrazole beta-keto esters

Technical Guide: Distinguishing 1-Methyl and 2-Methyl Pyrazole -Keto Esters

Executive Summary

In medicinal chemistry, pyrazole

-

1-Methyl Isomer (IUPAC: 1,3-disubstituted): The methyl group is on the nitrogen distal to the functional group. Thermodynamically favored in alkylation of neutral pyrazoles.

-

2-Methyl Isomer (IUPAC: 1,5-disubstituted): The methyl group is on the nitrogen adjacent to the functional group. Often formed via kinetic control or specific cyclization conditions (e.g., reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyls).

Differentiation is critical because the position of the methyl group dictates the steric environment and electronic availability of the remaining nitrogen, profoundly altering subsequent cyclization pathways and biological activity (SAR).

Structural & Electronic Properties[1][2]

Nomenclature and Tautomerism

The confusion arises from the tautomeric nature of the unsubstituted precursor. A 3-substituted pyrazole (NH-form) exists in equilibrium between the 3-substituted and 5-substituted tautomers.

-

Alkylation at N1 (relative to 3-R): Yields the 1,3-isomer (often called "1-methyl").

-

Alkylation at N2 (relative to 3-R): Yields the 1,5-isomer (often called "2-methyl").

Electronic Comparison

| Feature | 1-Methyl (1,3-Isomer) | 2-Methyl (1,5-Isomer) |

| Steric Hindrance | Low (Methyl is far from R-group) | High (Methyl is adjacent to R-group) |

| Dipole Moment | Generally lower | Generally higher (vectors often align) |

| Lone Pair Availability | N2 lone pair is sterically accessible | N2 lone pair is hindered by the adjacent methyl |

| Stability | Thermodynamically favored (usually) | Kinetically favored (in some cyclizations) |

Synthesis and Regioselectivity[1][3][4]

Pathway A: Condensation (Knorr Synthesis)

Reaction of methylhydrazine with a

-

Mechanism: The more nucleophilic nitrogen of methylhydrazine (

) typically attacks the more electrophilic carbonyl (ketone). -

Outcome:

-

If

attacks the ketone -

If

attacks the ketone

-

-

Control: Solvents (e.g., fluorinated alcohols) and Lewis acids can shift this ratio, but mixtures are common.

Pathway B: Alkylation of Pyrazole Scaffolds

Alkylation of a pre-formed ethyl pyrazole-3-carboxylate with methyl iodide.

-

Regioselectivity: Controlled by the "lone pair availability" and steric hindrance.

-

Major Product: The 1,3-isomer (N-methylation distal to the ester) is typically the major product (>80%) because the N adjacent to the electron-withdrawing ester is less nucleophilic and more sterically crowded.

Visualization of Synthesis Pathways

Caption: Divergent synthetic pathways for 1-methyl (1,3) and 2-methyl (1,5) pyrazole isomers.[1][2][3][4]

Characterization Protocol (The "Difference")

Distinguishing these isomers requires a multi-faceted approach. NOE (Nuclear Overhauser Effect) is the gold standard.

NMR Spectroscopy

| Method | 1,3-Isomer (1-Methyl) | 1,5-Isomer (2-Methyl) |

| No NOE between N-Me and Ester/R-group protons. | Strong NOE between N-Me and Ester/R-group protons. | |

| C5 is unsubstituted. Signal typically ~129-130 ppm . | C5 is substituted.[5][6][7] Signal shifts downfield (~135-145 ppm ). | |

| N1 (Me) and N2 (Pyridine-like) have distinct shifts. | Shifts are significantly perturbed by the adjacent substituent. |

Experimental Workflow: Differentiation

-

Isolate Product : Purify the reaction mixture (silica gel chromatography; 1,5-isomers often elute faster due to lower polarity/internal dipole cancellation, though this varies).

-

1D Proton NMR : Identify the N-Me singlet (~3.8-4.0 ppm).

-

1D NOE / 2D NOESY : Irradiate the N-Me singlet.

-

Positive Result : Enhancement of the side-chain signals (e.g.,

of the ethyl ester) confirms the 1,5-isomer (2-methyl) . -

Negative Result : Enhancement of only the pyrazole C4-H or C5-H confirms the 1,3-isomer (1-methyl) .

-

Reactivity Profile: Cyclization to Fused Systems

The most critical difference for drug development is the reactivity of the remaining nitrogen (the "pyridine-like" nitrogen) in cyclization reactions.

-

1,3-Isomer Reactivity : The N2 nitrogen is sterically unhindered. It reacts rapidly with electrophiles (e.g.,

-keto esters, ethoxymethylene malonates) to form pyrazolo[1,5-a]pyrimidines . -

1,5-Isomer Reactivity : The N2 nitrogen is flanked by the methyl group (at N1) and the substituent (at C5). It is sterically crowded. Cyclization is often slower or requires higher temperatures. In some cases, it may prevent the formation of the desired fused system entirely or force a rearrangement.

Caption: Impact of regioisomerism on downstream cyclization efficiency.

References

-

Regioselectivity in Pyrazole Synthesis : Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[8] Link

-

Alkylation of Pyrazoles : Telvekar, V. N., et al. "Regioselective N-alkylation of pyrazoles." Tetrahedron Letters, 2016. Link

-

NMR Characterization : Claramunt, R. M., et al.[9][10] "The use of 13C and 15N NMR in the study of the tautomerism of pyrazoles." Magnetic Resonance in Chemistry, 1997.[10] Link

-

Edaravone Analogs : Wang, L., et al. "Synthesis and biological evaluation of 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives." European Journal of Medicinal Chemistry, 2010. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. orgchemres.org [orgchemres.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]

- 5. scilit.com [scilit.com]

- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

Methodological & Application

Application Note & Protocol: Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)-2,4-dihydro-3H-pyrazol-3-one via Intramolecular Cyclization

Introduction: The Significance of Pyrazolyl-Pyrazolone Scaffolds

The pyrazolone ring is a foundational heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of established therapeutic agents.[1][2] The first synthetic pharmaceuticals, such as the analgesic antipyrine, were pyrazolone derivatives, highlighting the historical and ongoing importance of this scaffold.[1][2] Modern drug discovery continues to leverage the pyrazolone core for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

This application note details the synthesis of a novel bicyclic heteroaromatic compound, 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dihydro-3H-pyrazol-3-one, through the reaction of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate with hydrazine hydrate. This reaction is a specialized application of the Knorr pyrazole synthesis, a robust and efficient method for constructing pyrazole and pyrazolone rings from 1,3-dicarbonyl compounds.[5][6][7] By providing a detailed mechanistic explanation, a step-by-step experimental protocol, and critical safety guidelines, this document serves as a comprehensive resource for researchers engaged in heterocyclic synthesis and drug development.

Reaction Principle and Mechanism

The core transformation is a condensation reaction between the β-ketoester, ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate, and hydrazine. The reaction proceeds in two key stages:

-

Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic ketone carbonyl of the β-ketoester. This is a standard nucleophilic addition to a carbonyl group, which, after dehydration, yields a stable hydrazone intermediate.[8]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the ester carbonyl. This nucleophilic acyl substitution results in the formation of the five-membered pyrazolone ring and the elimination of ethanol as a byproduct.[6]

This sequence is a classic example of the Knorr pyrazolone synthesis, which is valued for its high yields and the stability of the resulting aromatic pyrazolone product.[6]

Caption: Knorr pyrazolone synthesis mechanism.

Reagent and Equipment Overview

Reagents & Materials

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |

| Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | 958132-55-3 | C₉H₁₂N₂O₃ | 196.20 | Starting Material.[9] |

| Hydrazine Hydrate (~64% Hydrazine) | 7803-57-8 | H₆N₂O | 50.06 | Highly toxic and corrosive.[10] |

| Ethanol (200 Proof) | 64-17-5 | C₂H₅OH | 46.07 | Reaction Solvent. |

| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | Optional Catalyst. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For TLC. |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | For TLC. |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Glass funnel and filter paper (or Büchner funnel for vacuum filtration)

-

Standard laboratory glassware

-

TLC plates (Silica gel 60 F₂₅₄)

-

Fume hood

CRITICAL SAFETY PROTOCOLS: Handling Hydrazine Hydrate

Hydrazine hydrate is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin. [11][12] Both acute and chronic exposures must be strictly avoided.[12] Adherence to the following protocols is mandatory.

-

Engineering Controls : All handling of hydrazine hydrate, including weighing, transferring, and the reaction itself, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11][12]

-

Personal Protective Equipment (PPE) :

-

Spill & Exposure :

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][13] Remove contaminated clothing.

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[10]

-

Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion : Do NOT induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.

-

-

Waste Disposal : Hydrazine waste is hazardous. It must be collected in a designated, sealed container and disposed of through your institution's environmental health and safety office. Do not mix with other waste streams. Some protocols suggest neutralization with a weak oxidizing agent like sodium hypochlorite, but this should only be performed by trained personnel.[11]

Detailed Experimental Protocol

This protocol is based on established methods for Knorr pyrazolone synthesis.[3][6]

Reaction Setup

-

Place a magnetic stir bar into a 100 mL round-bottom flask.

-

To the flask, add ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (1.96 g, 10 mmol) .

-

Add ethanol (30 mL) to the flask to dissolve the starting material.

-

In the chemical fume hood, carefully measure hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 eq.) and add it dropwise to the stirred solution. Causality: A slight excess of hydrazine ensures the complete consumption of the limiting β-ketoester.

-

(Optional) Add 3-5 drops of glacial acetic acid . Causality: A catalytic amount of acid can accelerate the initial condensation to form the hydrazone.[6][14]

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

Reaction Execution & Monitoring

-

Lower the apparatus into a heating mantle or oil bath and begin heating the mixture to reflux (approx. 80-85°C for ethanol).

-

Maintain the reflux with vigorous stirring for 2-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Mobile Phase : 30% Ethyl Acetate in Hexane.

-

Procedure : Prepare a TLC plate with three lanes: one for the starting material (SM), one for the reaction mixture (RM), and one co-spot (SM+RM).

-

Analysis : The reaction is complete upon the disappearance of the starting material spot. The product is expected to be more polar and thus have a lower Rf value.

-

Product Isolation and Purification

-

Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

-

Further cool the flask in an ice bath for 30 minutes. The product will likely precipitate as a solid. Causality: The product's solubility is significantly lower in cold solvent, maximizing precipitation and yield.

-

If precipitation is slow or incomplete, slowly add deionized water (20 mL) to the cold mixture while stirring to induce further precipitation.[6]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[15]

-

Allow the solid to air dry completely. Determine the mass of the crude product and calculate the yield.

-

For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

Workflow and Data Summary

Sources

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. name-reaction.com [name-reaction.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | C9H12N2O3 | CID 671233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. fishersci.com [fishersci.com]

- 14. jk-sci.com [jk-sci.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols: Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate as a Versatile Pharmaceutical Intermediate

Prepared by: Gemini, Senior Application Scientist

Introduction and Overview

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic tractability. Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate emerges as a highly valuable and versatile C5 synthon, a bifunctional building block that provides both a stable, substituted pyrazole ring and a reactive β-ketoester moiety. This unique combination allows for the efficient construction of complex heterocyclic systems, making it a sought-after intermediate in drug discovery and development.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this intermediate. It provides in-depth protocols, mechanistic insights, and analytical methodologies to ensure its successful application in pharmaceutical synthesis.

Compound Profile:

| Property | Value |

| IUPAC Name | ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate[3] |

| Molecular Formula | C₉H₁₂N₂O₃[3] |

| Molecular Weight | 196.20 g/mol [3] |

| CAS Number | 958132-55-3[3] |

| Appearance | Typically an oil or low-melting solid |

The core value of this intermediate lies in the reactivity of the β-ketoester functional group, which can readily undergo a variety of chemical transformations including cyclocondensations, alkylations, and couplings, to build more elaborate molecular architectures.

Synthesis of the Intermediate: A Standard Protocol

While commercially available, an in-house synthesis may be required. The most common and efficient method for preparing pyrazole β-ketoesters is the Claisen condensation. This protocol details the synthesis of the title compound from 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester and ethyl acetate.

Synthetic Scheme

The reaction involves the deprotonation of ethyl acetate by a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of the pyrazole ester. A subsequent workup yields the desired β-ketoester.

Caption: General workflow for synthesizing the target intermediate.

Step-by-Step Laboratory Protocol

Materials:

-

Ethyl 1-methyl-1H-pyrazole-3-carboxylate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Ethyl Acetate

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from quenching the base.

-

Reagent Addition: Under a nitrogen atmosphere, charge the flask with anhydrous toluene (approx. 10 mL per 1 g of pyrazole ester). Add sodium ethoxide (1.2 equivalents).

-

Enolate Formation: Add anhydrous ethyl acetate (3.0 equivalents) dropwise to the stirred suspension at room temperature. The mixture may become thick.

-

Condensation: Add a solution of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting pyrazole ester is consumed.

-

Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH is acidic (~pH 5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality and Insights:

-

Anhydrous Conditions: The use of a strong base like NaOEt necessitates the exclusion of water, which would protonate the base and the enolate, inhibiting the reaction.

-

Excess Ethyl Acetate: Ethyl acetate serves as both a reactant and a solvent. Using it in excess drives the equilibrium towards product formation.

-

Acidic Workup: The product, a β-ketoester, is acidic and will exist as its sodium salt in the basic reaction mixture. Acidification is required to protonate it, allowing for extraction into an organic solvent.

Application in Pharmaceutical Synthesis: Building Heterocyclic Scaffolds

The primary utility of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is in cyclocondensation reactions to form new heterocyclic rings. A classic application is the synthesis of pyrazolopyrimidines or other fused pyrazole systems, which are common motifs in kinase inhibitors.

Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This protocol demonstrates the reaction of the intermediate with 3-aminocrotononitrile to form a substituted aminopyrazolo[1,5-a]pyrimidine, a key scaffold in medicinal chemistry.

Caption: Reaction pathway for constructing a fused heterocyclic system.

Step-by-Step Laboratory Protocol

Materials:

-

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate

-

3-Aminocrotononitrile

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Charging Reactants: In a round-bottom flask, combine ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (1.0 equivalent) and 3-aminocrotononitrile (1.1 equivalents).

-

Adding Solvent/Catalyst: Add glacial acetic acid as the solvent (approx. 15 mL per 1 g of the ketoester).

-

Reaction: Heat the mixture to reflux (approx. 118 °C) with stirring for 6-12 hours. The reaction progress can be monitored by HPLC or LC-MS.

-

Isolation: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no solid forms, slowly add the reaction mixture to ice-water to induce precipitation.

-

Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual acetic acid and impurities.

-

Drying: Dry the product under vacuum to obtain the target pyrazolo[1,5-a]pyrimidine.

Expert Insights:

-

Role of Acetic Acid: Acetic acid serves as both the solvent and an acid catalyst. It facilitates the initial condensation between the amine and one of the carbonyl groups and promotes the subsequent cyclization and dehydration steps.

-

Reaction Control: The reaction is driven by the formation of a stable, aromatic fused heterocyclic system. Monitoring for the disappearance of the starting materials via TLC or HPLC is critical to determine the reaction endpoint and avoid potential side reactions from prolonged heating. This scaffold is a precursor for various APIs, including kinase inhibitors used in oncology.[4][5][6]

Analytical Methods and Quality Control

Ensuring the purity and identity of the intermediate is paramount for its successful use in multi-step syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

-

¹H NMR (in CDCl₃, 400 MHz):

-

~7.4 ppm (d, 1H): Pyrazole H5 proton.

-

~6.8 ppm (d, 1H): Pyrazole H4 proton.

-

~4.2 ppm (q, 2H): Ethyl ester -OCH₂ CH₃.

-

~4.0 ppm (s, 2H): Methylene protons (-CO-CH₂ -CO-).

-

~3.9 ppm (s, 3H): N-methyl group (-N-CH₃ ).

-

~1.3 ppm (t, 3H): Ethyl ester -OCH₂CH₃ .

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

~190 ppm: Pyrazole-linked ketone carbonyl.

-

~168 ppm: Ester carbonyl.

-

~145-150 ppm: Pyrazole C3.

-

~135 ppm: Pyrazole C5.

-

~110 ppm: Pyrazole C4.

-

~62 ppm: Ethyl ester -O CH₂CH₃.

-

~46 ppm: Methylene carbon (-CO-CH₂ -CO-).

-

~39 ppm: N-methyl carbon.

-

~14 ppm: Ethyl ester -OCH₂CH₃ .

-

These shifts are approximate and can vary slightly based on solvent and concentration.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the intermediate and for monitoring reaction progress.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (with 0.1% Formic Acid or TFA) |

| Gradient | Start at 10-20% B, ramp to 95% B over 10-15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Injection Volume | 5-10 µL |

This method should show a single major peak for the pure compound.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the expected protonated molecular ion peak would be:

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The following information is synthesized from GHS classifications.[3][13][14]

GHS Hazard Information:

| Category | Hazard Statement | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation[3][14] | |

| Eye Irritation | H319: Causes serious eye irritation[3][14] | |

| Respiratory Irritation | H335: May cause respiratory irritation[3][13] |

Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber), a laboratory coat, and chemical safety goggles or a face shield.[13][15][16]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[13][14]

-

Storage: Store refrigerated in a tightly closed container in a dry and well-ventilated place.[13] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases (outside of controlled reactions).[14]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[13][14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[15]

-

References

-

PubChem. (n.d.). ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (2022, September 20). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Elsevier. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 3-(1-methyl-1h-pyrazol-3-yl)-3-oxopropanoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 3-(1-methyl-1h-pyrazol-5-yl)-3-oxopropanoate. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). 3,4-Dimethoxyphenol. Retrieved from [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]

-

International Journal of PharmTech Research. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

SUANFARMA. (n.d.). Intermediate products. Retrieved from [Link]

-

Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.

-

The Royal Society of Chemistry. (n.d.). Kinetic Resolution of 2,3-Epoxy 3-Aryl Ketones via Catalytic Asymmetric Ring-Opening with Pyrazole Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

-

BioPharma Synergies. (n.d.). Intermedis per a APIs. Retrieved from [Link]

-

EUROAPI. (n.d.). Intermediates and Reagents List. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Carbamimidothioic acid, 3-(dimethylamino)propyl ester, hydrochloride (1:2). Retrieved from [Link]

-

The Royal Society of Chemistry. (2026). Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimeth. Retrieved from [Link]

-

CentAUR. (2021, January 27). Catechol-based macrocyclic aromatic ether-sulfones: Synthesis, characterization and ring-opening polymerization. Retrieved from [Link]

- Google Patents. (n.d.). US9150722B2 - Method for polymerisation of (meth)acrylic acid in solution, polymer solutions obtained and their uses.

-

ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

MDPI Encyclopedia. (2022, April 26). Chromatographic Techniques in Pharmaceutical Analysis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | C9H12N2O3 | CID 671233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Active Ingredients | Seutic Pharma Pvt Ltd. [seutic.com]

- 5. suanfarma.com [suanfarma.com]

- 6. Intermediates and Reagents List | EUROAPI [euroapi.com]

- 7. rsc.org [rsc.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. rsc.org [rsc.org]

- 10. Chromatographic Techniques in Pharmaceutical Analysis | Encyclopedia MDPI [encyclopedia.pub]

- 11. PubChemLite - Ethyl 3-(1-methyl-1h-pyrazol-3-yl)-3-oxopropanoate (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 12. PubChemLite - Ethyl 3-(1-methyl-1h-pyrazol-5-yl)-3-oxopropanoate (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 13. combi-blocks.com [combi-blocks.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. usproductapi.pharmablock.com [usproductapi.pharmablock.com]

Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Pyrazole Beta-Keto Esters and Derivatives

Introduction: Accelerating Discovery with Microwave Chemistry

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The synthesis of functionalized pyrazoles is, therefore, a critical endeavor. Traditionally, the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative, has been a reliable method.[2] However, conventional heating methods often require long reaction times and can lead to the formation of byproducts, complicating purification.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][5] By directly and uniformly heating the reaction mixture through dielectric heating, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[6][7] This rapid and efficient energy transfer not only improves yields and product purity but also aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[3][8]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazole beta-keto esters and their subsequent conversion to valuable pyrazolone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles of microwave chemistry, offers step-by-step experimental procedures, and presents comparative data to highlight the significant advantages of this modern synthetic approach.

The Science Behind Microwave-Assisted Synthesis

Unlike conventional heating which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave energy interacts directly with polar molecules and ions within the sample.[5][9] This interaction occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, like the reactants and solvents in our synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which in turn generates heat.[4][7]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in the dissipation of energy as heat.[8]

This direct and volumetric heating leads to a rapid and uniform increase in temperature throughout the reaction mixture, avoiding the "hot spots" often associated with conventional heating.[4][6] The result is a significant enhancement in reaction rates, often by orders of magnitude, and improved reaction selectivity.[3][7]

Core Synthesis: Pyrazolone Formation from a β-Keto Ester

A foundational reaction in the synthesis of many pyrazole-based compounds is the cyclocondensation of a β-keto ester with a hydrazine derivative to form a pyrazolone.[10][11] This process is highly amenable to microwave acceleration.

Reaction Principle: The Knorr Pyrazole Synthesis

The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl. Subsequent cyclization and elimination of an alcohol molecule yield the stable pyrazolone ring.[2]

Caption: Knorr Pyrazole Synthesis Workflow.

Protocol 1: Microwave-Assisted Synthesis of 5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

This protocol details the rapid, solvent-free synthesis of a model pyrazolone, a precursor to the drug Edaravone, from ethyl acetoacetate and phenylhydrazine.[10]

Materials and Equipment:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Microwave synthesis reactor

-

10 mL microwave reaction vial with a stir bar

-

Ethanol (for recrystallization)

-

Standard laboratory glassware for workup and purification

Experimental Procedure:

-

Reactant Preparation: In a 10 mL microwave reaction vial, combine ethyl acetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol).

-

Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The resulting solid product is then purified by recrystallization from ethanol to yield the pure 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.

Data and Comparison

The advantages of the microwave-assisted approach are clearly demonstrated when compared to conventional heating methods.

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-Assisted | 120 | 5 min | >90% | [10] |

| Conventional Heating | 100 | 2-4 hours | ~75-85% | [2] |

Advanced Applications: Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

The efficiency of microwave synthesis is further highlighted in multi-component reactions, where multiple reactants are combined in a single step to generate complex molecules. This approach is highly valued in drug discovery for its ability to rapidly generate libraries of diverse compounds.[12]

Reaction Principle: One-Pot Synthesis

This reaction involves the one-pot condensation of an aldehyde, malononitrile, a β-keto ester (ethyl acetoacetate), and hydrazine hydrate. The use of a catalyst, such as L-tyrosine, in an environmentally benign solvent system like ethanol-water, further enhances the green credentials of this method.[10]

Caption: Multi-Component Reaction Workflow.

Protocol 2: Microwave-Assisted Multi-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative

Materials and Equipment:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

L-Tyrosine

-

Ethanol

-

Water

-

Microwave synthesis reactor

-

10 mL microwave reaction vial with a stir bar

Experimental Procedure:

-

Reactant Mixture: In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.2 mmol), and L-tyrosine (15 mol%) in a 1:1 mixture of ethanol and water (2 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes.

-

Workup and Isolation: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure dihydropyrano[2,3-c]pyrazole derivative.

Comparative Advantage

Multi-component reactions under conventional heating can be sluggish and often require harsh conditions. Microwave irradiation provides a significant improvement.

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-Assisted | 100 | 5-10 min | 86-94% | [12] |

| Conventional Heating | Reflux | 6-8 hours | 60-75% | [12] |

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole beta-keto esters and their derivatives. The protocols and data presented herein unequivocally demonstrate the superiority of this technology over conventional heating methods in terms of reaction speed, efficiency, and environmental impact.[3][13] For researchers and professionals in drug development, the adoption of MAOS can significantly accelerate the discovery and optimization of new chemical entities, ultimately contributing to the faster development of novel therapeutics.

References

- International Journal of Research in Pharmacy and Allied Science. (2025, June 30).

- DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.

- PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Pharmacy Journal. (2014, October 8). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity.

- Revue Roumaine de Chimie. MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR.

- BS Public

- High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025, December 18).

- Benchchem.

- Microwave assisted synthesis of novel pyrazoles.

- PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- ResearchGate. (2026, January 16). Green Chemistry Approach for Microwave-Assisted Synthesis of Traditional Organic Reactions.

- RSC Publishing. Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment.

- ResearchGate. (2025, August 6). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF.

- Advanced Journal of Chemistry, Section A. (2019, January 2).

- ANU BOOKS PUBLISHER & DISTRIBUTOR. Role of Microwave in Pharmaceutical Sciences.

- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6).

- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000, July 31).

- IJNRD.org. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.

- ResearchGate. (2013, July 19). (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- CEM Corporation.

- 194 recent advances in the synthesis of new pyrazole deriv

- Benchchem.

- RSC Publishing. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.

- Organic Chemistry Portal. Pyrazole synthesis.

- EPCP. Microwave-Assisted Synthesis in Drug Development.

- MDPI. (2025, May 20). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrpas.com [ijrpas.com]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 8. bspublications.net [bspublications.net]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Resolving Keto-Enol Tautomerism Issues in NMR for CAS 958132-55-3

Welcome to the technical support guide for researchers working with compounds exhibiting keto-enol tautomerism, with a focus on the challenges presented by molecules such as CAS 958132-55-3. As a molecule containing a β-dicarbonyl or a structurally similar moiety, CAS 958132-55-3 exists in solution as a dynamic equilibrium between its keto and enol forms. This phenomenon is a frequent source of confusion during NMR analysis, leading to spectra that appear complex, impure, or irreproducible.

This guide is designed to provide you with the foundational knowledge and practical, field-proven protocols to diagnose, understand, and control the tautomeric behavior of your compound. We will move beyond simple procedural steps to explain the underlying causality, enabling you to make informed decisions in your experimental design.

Understanding the Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a C=C double bond).[1][2] For β-dicarbonyl compounds, this equilibrium can be surprisingly balanced due to the stability afforded to the enol form by intramolecular hydrogen bonding and conjugation.[2][3][4]

The rate of interconversion between these two forms determines the appearance of your NMR spectrum.

-

Slow Exchange: Distinct, sharp signals for both the keto and enol tautomers are observed. This is common for β-dicarbonyls.[5][6]

-

Fast Exchange: One set of sharp, population-averaged signals is observed.

-

Intermediate Exchange: Broad, poorly resolved, or coalescing peaks appear, indicating the exchange rate is on the same timescale as the NMR experiment.

The following diagram illustrates the fundamental equilibrium at play.

Caption: The dynamic equilibrium between keto and enol tautomers.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show multiple sets of peaks for what should be a single, pure compound?

This is the classic sign of tautomerism where the interconversion is slow on the NMR timescale.[5][6] You are simultaneously observing two distinct chemical species—the keto and enol forms—in equilibrium. Each tautomer has a unique set of protons in different chemical environments, giving rise to its own distinct set of NMR signals. For example, the keto form will have α-protons (protons on the carbon between the two carbonyls), while the enol form will have a vinylic proton and a characteristic downfield enolic hydroxyl proton.

Q2: How can I confirm the extra peaks are from tautomers and not an impurity?

There are several robust methods to confirm tautomerism:

-

Solvent Study: Dissolve your sample in a different NMR solvent and re-acquire the spectrum. The ratio of the two sets of peaks will likely change.[3][7][8] For instance, polar, hydrogen-bond accepting solvents like DMSO-d₆ often stabilize the enol form, increasing its population.[7] Impurity peaks, by contrast, should maintain a constant integral ratio to your main compound's peaks regardless of the solvent.

-

Temperature Change: Acquiring spectra at different temperatures will alter the equilibrium constant, thus changing the ratio of the tautomers.[4][9] Furthermore, if you are in an intermediate exchange regime (broad peaks), heating the sample can increase the exchange rate and sharpen the peaks into a single averaged set, while cooling can slow the exchange and resolve them into two distinct sets.[10]

-

2D EXSY NMR: This is the definitive experiment. An Exchange Spectroscopy (EXSY) experiment will show off-diagonal cross-peaks connecting the signals of the keto form with the corresponding signals of the enol form.[11][12] These cross-peaks are direct evidence of chemical exchange between the two species.[13][14]

Q3: What are the characteristic NMR signals for the keto and enol forms of a β-dicarbonyl compound?

While the exact chemical shifts are molecule-dependent, you can look for these general features in the ¹H NMR spectrum:

| Tautomer | Characteristic Protons | Typical Chemical Shift (δ, ppm) | Notes |

| Keto | Methylene (-CH₂-) | 3.0 - 4.0 | A singlet between the two C=O groups. |

| Methyl (-CH₃) | 2.0 - 2.5 | Adjacent to a C=O group. | |

| Enol | Enolic Hydroxyl (-OH) | 12.0 - 16.0 | A broad or sharp singlet, highly downfield due to strong intramolecular H-bonding. Can be missed if you don't scan a wide spectral window. |

| Vinylic (=CH-) | 5.0 - 6.0 | A singlet on the C=C double bond. | |

| Methyl (-CH₃) | 1.8 - 2.3 | Adjacent to the C=C-OH system. Often slightly upfield compared to the keto methyl. |

These are typical ranges for acetylacetone-like structures and should be used as a general guide.[4][6]

Q4: How do I calculate the keto-enol ratio from my ¹H NMR spectrum?

The ratio is determined by comparing the integrated areas of well-resolved signals unique to each tautomer.[3][5]

-

Select Unique Peaks: Choose a signal for the keto form (e.g., the α-methylene -CH₂- protons) and a signal for the enol form (e.g., the vinylic =CH- proton).

-

Integrate: Carefully integrate both selected peaks.

-

Normalize and Calculate: You must account for the number of protons each signal represents.

-

Let I_keto be the integral of the keto methylene peak (representing 2 protons).

-

Let I_enol be the integral of the enol vinylic peak (representing 1 proton).

The molar ratio is given by: Ratio (Keto : Enol) = (I_keto / 2) : (I_enol / 1)

To calculate the percentage of the enol form: % Enol = [ (I_enol / 1) / ( (I_keto / 2) + (I_enol / 1) ) ] * 100

-

This quantitative information is crucial for understanding the thermodynamics of the equilibrium.[6]

Troubleshooting Guides & Experimental Protocols

This workflow provides a logical progression for tackling tautomerism issues.

Caption: A logical workflow for diagnosing and analyzing tautomerism in NMR.

Protocol 1: Solvent-Dependent Equilibrium Study

Objective: To manipulate the keto-enol equilibrium, confirming tautomerism and potentially simplifying the spectrum for analysis.

Rationale: Solvents influence the tautomeric equilibrium by differentially solvating the two forms.[8] Non-polar solvents (like CCl₄ or C₆D₆) favor the intramolecularly hydrogen-bonded enol form, while polar, protic solvents (like D₂O or CD₃OD) can disrupt this internal hydrogen bond, favoring the more polar keto form. Polar, aprotic solvents like DMSO-d₆ are strong hydrogen bond acceptors and can also strongly favor the enol.[7]

Methodology:

-

Sample Preparation: Prepare three separate, dilute NMR samples of your compound with identical concentrations in three different deuterated solvents:

-

Non-polar: Chloroform-d (CDCl₃)

-

Polar Aprotic: DMSO-d₆

-

Polar Protic: Methanol-d₄ (CD₃OD)

-

Note: Ensure dilute solutions to minimize intermolecular interactions.[6]

-

-

Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring the spectral width is large enough to observe the enolic proton (e.g., -2 to 18 ppm).

-

Analysis:

-

Compare the three spectra. Look for significant changes in the integral ratios of the peaks assigned to the keto and enol forms.

-

Calculate the Keto:Enol ratio for each solvent as described in the FAQ.

-

Note any changes in chemical shifts, which can also provide information on solute-solvent interactions.[3]

-

Protocol 2: Variable Temperature (VT) NMR Analysis

Objective: To study the thermodynamics of the equilibrium and resolve issues of intermediate exchange (peak broadening).

Rationale: The interconversion between tautomers is a temperature-dependent process. Changing the temperature affects both the rate of exchange and the position of the equilibrium.[10] According to the van't Hoff equation, the equilibrium constant (K) will change with temperature, allowing for the determination of thermodynamic parameters like ΔH° and ΔS°.[4][6]

Methodology:

-

Sample Preparation: Prepare one NMR sample in a suitable solvent (e.g., Toluene-d₈ or DMSO-d₆, which have wide liquid ranges).

-

Acquisition Series:

-

Start at ambient temperature (e.g., 298 K) and acquire a spectrum.

-

Heating: Increase the temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until you see significant line shape changes (e.g., coalescence) or reach the solvent's boiling point.

-

Cooling: Return to ambient and then cool the sample in increments, again allowing for equilibration at each step.

-

-

Analysis:

-

Line Shape: Observe the peak widths. If peaks sharpen at high temperatures (coalescence) or at low temperatures (resolved species), you are confirming a dynamic process.

-

Thermodynamics: At each temperature where distinct keto and enol peaks are resolved, calculate the equilibrium constant, K = [Enol]/[Keto].

-

Van't Hoff Plot: Plot ln(K) versus 1/T (in Kelvin). The slope of this plot is -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant. This provides a complete thermodynamic profile of the tautomerism.[6]

-

Protocol 3: Definitive Confirmation with 2D EXSY NMR

Objective: To unambiguously prove that the two sets of observed NMR signals are from species that are chemically exchanging with each other.

Rationale: The 2D EXSY (Exchange Spectroscopy) pulse sequence is identical to the 2D NOESY sequence.[11] It detects magnetization transfer between nuclei. If a nucleus moves from one chemical environment (e.g., the keto form) to another (the enol form) during a specific "mixing time" in the experiment, a cross-peak will appear between the signals of the two forms.[12]

Caption: Expected cross-peak in a 2D EXSY spectrum for exchanging methyl groups.

Methodology:

-

Sample Preparation: Use a sample where both tautomers are present in reasonably high concentration.

-

Acquisition:

-

Run a standard 2D EXSY (or NOESY) experiment.

-

Mixing Time (d8): This is the crucial parameter. It should be on the order of the inverse of the exchange rate (1/k). A good starting point is a mixing time close to the T₁ relaxation time of the exchanging protons. You may need to run a few experiments with different mixing times (e.g., 50 ms, 200 ms, 800 ms) to find the optimal value.

-

-

Analysis:

-

Process the 2D spectrum. You will see the normal 1D spectrum along the diagonal.

-

Look for off-diagonal cross-peaks. For small molecules, exchange peaks have the same phase (e.g., positive) as the diagonal peaks, whereas NOE peaks often have the opposite phase, allowing them to be distinguished.[12]

-

A cross-peak connecting a keto proton signal with an enol proton signal is definitive proof of tautomerization. For example, a cross-peak between the keto methyl signal and the enol methyl signal is irrefutable evidence.

-

By systematically applying these FAQs and protocols, you will be able to confidently identify, quantify, and understand the keto-enol tautomerism affecting your NMR analysis of CAS 958132-55-3 and related compounds.

References

-

JCE Staff. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827. [Link]

-

Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]

-

Facey, G. (2008). 2D EXSY. University of Ottawa NMR Facility Blog. [Link]

-

Olsen, R., & Funk, D. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]

-

DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]

-

Milojevich, E. B. (1976). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 53(4), 265. [Link]

-

Kuprov, I. (2020). Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange. PMC. [Link]

-

Wehrle, B., et al. (1987). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Chemical Physics, 116(1), 129-142. [Link]

-

IMSERC. 2D EXSY Experiment. Northwestern University. [Link]

-

ACS Publications. An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Plain, A. J., et al. (2022). Cross-Peaks in Simple 2D NMR Experiments from Chemical Exchange of Transverse Magnetization. ChemRxiv. [Link]

-

Addis Ababa University. (2022). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. AAU-ETD. [Link]

-

Sverdlov, M., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. DSpace@MIT. [Link]

-

JEOL Ltd. Study of Chemical Exchange by 2D NMR. JEOL Application Notes. [Link]

-

Britton, S., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2636-2644. [Link]

-

Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. University of Ottawa NMR Facility Blog: 2D EXSY [u-of-o-nmr-facility.blogspot.com]

- 12. 2D EXSY Experiment [imserc.northwestern.edu]

- 13. Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of Chemical Exchange by 2D NMR | Applications Notes | JEOL Ltd. [jeol.com]

removing unreacted hydrazine from pyrazole intermediate synthesis

Topic: Removal of Unreacted Hydrazine from Pyrazole Intermediate Synthesis Audience: Process Chemists, Medicinal Chemists, and CMC Leads

Critical Safety & Compliance Directive

WARNING: Hydrazine and its hydrates are potent hepatotoxins, sensitizers, and suspect human carcinogens (ICH M7 Class 1).

-

Explosion Hazard: Anhydrous hydrazine is unstable. Do not distill to dryness.

-

Regulatory Limit: Pharmaceutical intermediates typically require hydrazine levels to be controlled to <10 ppm (or lower, depending on the daily dose and stage of development) to prevent genotoxic impurity (GTI) carryover.

Diagnostic Workflow: Select Your Remediation Strategy

Use this decision matrix to determine the appropriate removal method based on your current process stage and hydrazine concentration.

Figure 1: Decision matrix for selecting the optimal hydrazine removal strategy based on concentration and product stability.

Troubleshooting Guide: Bulk Removal & Azeotropes

Issue: "I distilled the solvent, but the hydrazine content is stuck at ~30%."

Root Cause: Hydrazine forms a high-boiling azeotrope with water (b.p. 120.5 °C) that is difficult to break with simple vacuum distillation. Solution: Use a Ternary Azeotrope System (Toluene/Water/Hydrazine).

The Protocol (Toluene Entrainment):

-

Charge: Add Toluene to your reaction mixture (ratio approx. 2:1 Toluene:Reaction Volume).

-

Distill: Distill at atmospheric pressure or mild vacuum.

-

Repeat: Perform 2–3 "put-and-take" distillations (add fresh toluene, distill again) until hydrazine is <1%.

Expert Insight: Do not use halogenated solvents (DCM/Chloroform) for this step. They do not form favorable azeotropes with hydrazine and can react violently with anhydrous hydrazine to form explosive diazomethane derivatives or azides under specific conditions.

Troubleshooting Guide: Extraction & Phase Separation

Issue: "My pyrazole product is in the organic layer, but so is the hydrazine."

Root Cause: Incorrect pH control. Hydrazine (

The Logic:

-

Hydrazine: Basic (

). At pH < 6, it exists as -

Pyrazoles: Weakly basic (

). At pH 4–5, they remain largely unprotonated (neutral) and organic-soluble.

Protocol:

| Step | Action | pH Target | Result |

|---|---|---|---|

| 1 | Dilute reaction mixture with organic solvent (e.g., MTBE or Toluene). | N/A | Prepares biphasic system. |

| 2 | Acid Wash: Wash with 0.5M - 1.0M HCl. | pH 4.0 – 5.0 | CRITICAL STEP: Hydrazine protonates to

Troubleshooting Tip: If your pyrazole has an amine side chain (making it more basic), this method will fail because the product will also protonate and go into the water. In that case, proceed to Method C (Scavenging) .

Troubleshooting Guide: Chemical Scavenging (Trace Removal)

Issue: "I've washed it three times, but I still have 50 ppm hydrazine."

Root Cause: Partition coefficients (

Recommended Scavenger: 2,4-Pentanedione (Acetylacetone) This is a "Process Chemistry" favorite because it reacts with hydrazine to form 3,5-dimethylpyrazole .

Protocol:

-

Quantify: Estimate residual hydrazine (e.g., 0.5 mmol).

-

Add Scavenger: Add 1.5 – 2.0 equivalents of 2,4-pentanedione relative to the residual hydrazine.

-

Agitate: Stir at room temperature for 1–2 hours.

-

Workup:

-

The hydrazine is converted to 3,5-dimethylpyrazole.[1][2][3]

-

Separation: 3,5-dimethylpyrazole is highly soluble in organic solvents but has a distinct boiling point and polarity. It can often be removed during the final recrystallization of your target pyrazole.

-

Alternative: If your product is a solid, the 3,5-dimethylpyrazole often stays in the mother liquor during filtration.

-

Figure 2: Mechanism of hydrazine scavenging using 2,4-pentanedione.

Alternative Scavenger (For Solid Products):

-

Reagent: 4-Chlorobenzaldehyde.[5]

-

Result: Forms an insoluble azine/hydrazone solid that can be filtered off before crystallizing your product.

Analytical Validation: "How do I know it's gone?"

FAQ: "Why can't I see hydrazine on my HPLC UV-Vis?"

-

Answer: Hydrazine lacks a chromophore (no conjugated system). It is invisible to standard UV detection.

Validated Detection Method (Derivatization): To detect low-ppm hydrazine, you must derivatize it.[4]

-

Reagent: Benzaldehyde (excess).

-

Reaction: Forms Benzalazine (absorbs strongly at ~300 nm).

-

HPLC Method:

References

-

Genotoxic Impurities Guidelines: ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Link

-

Azeotropic Distillation Data: Wilson, R. Q., et al. "Dehydration of Hydrazine by Azeotropic Distillation." Ohio Journal of Science, 53(2), 1953. Link

-

Trace Analysis Methodology: Sun, M., et al.[4] "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 49(2), 2009. Link

-

Scavenging Strategies: Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. 2nd Edition, Academic Press, 2012. (Chapter 6: Workup). Link

Sources

Technical Support Center: Stability and Handling of Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate in Basic Media

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the stability and reactivity of this versatile β-keto ester intermediate under basic conditions. The pyrazole moiety is a privileged scaffold in medicinal chemistry, making this building block crucial for the synthesis of novel therapeutic agents.[1][2] Understanding its behavior in the presence of bases is paramount to achieving successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am attempting to perform a Claisen condensation or an alkylation reaction, but I am observing significant ester hydrolysis. What is the primary cause?

A: This is a common challenge stemming from the inherent reactivity of the β-keto ester functional group. You are facing two competing reaction pathways under basic conditions:

-

Desired Reaction (Deprotonation): The α-hydrogens, located on the carbon between the two carbonyl groups, are acidic (pKa ≈ 11 for similar systems) and can be removed by a base to form a nucleophilic enolate.[3] This enolate is the key intermediate for Claisen condensations and alkylations.

-

Side Reaction (Saponification): The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by hydroxide ions or other nucleophilic bases. This leads to the hydrolysis (saponification) of the ethyl ester to a carboxylate salt.[4][5]

The outcome depends heavily on the choice of base and reaction conditions. If water is present in your reaction medium, or if the base itself is nucleophilic (like NaOH or KOH), saponification can become a significant competing reaction.

Q2: My reaction goal was the carboxylic acid, but after workup, the primary product is 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. Why did I lose the carboxyethyl group?

A: You are observing the classic reaction sequence for β-keto esters: saponification followed by decarboxylation.[6][7] The process occurs in two distinct stages:

-

Saponification: The base hydrolyzes the ethyl ester to form the corresponding β-keto carboxylate salt.[5]

-

Decarboxylation: During the acidic workup (e.g., adding HCl), the carboxylate is protonated to form a β-keto acid. This intermediate is often unstable and readily loses carbon dioxide (CO₂) upon gentle heating or even spontaneously at room temperature, to yield the final ketone product.[8][9] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the process.[9]

This pathway is a common synthetic strategy for preparing ketones, known as the acetoacetic ester synthesis.[9]

Q3: What are the recommended conditions to achieve selective ester hydrolysis to the carboxylic acid without causing decarboxylation?

A: Isolating the β-keto acid can be challenging due to its inherent instability. Success hinges on maintaining low temperatures throughout the reaction and workup.

-

Recommended Base: Use a milder base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

-

Temperature Control: Run the hydrolysis at 0 °C or below and monitor carefully by TLC. Avoid letting the reaction warm to room temperature for extended periods.

-

Careful Acidification: Perform the acidic workup by adding acid slowly at 0 °C to keep the temperature from rising.

-

Immediate Extraction: Once acidified, immediately extract the product into a cold organic solvent (e.g., ethyl acetate).

In many cases, it may be preferable to isolate the product as the more stable carboxylate salt by avoiding the acidification step altogether.

Q4: Can I use sodium ethoxide (NaOEt) as the base for my reaction?

A: Sodium ethoxide is an excellent choice under specific circumstances. Because its alkoxide component (ethoxide) matches the ester's alcohol group, it avoids a side reaction called transesterification. NaOEt is the classic base used for Claisen condensations.[10][11] However, it is crucial to use anhydrous ethanol as the solvent. If water is present, NaOEt can generate hydroxide ions, leading to unwanted saponification.

Troubleshooting Guide

This guide addresses common issues encountered when using ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate with bases.

| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Preventative Measures |